indeno[1,2,3-de]phthalazin-3(2H)-one
CAS No.:
Cat. No.: VC9032399
Molecular Formula: C14H8N2O
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H8N2O |
|---|---|
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | 2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one |
| Standard InChI | InChI=1S/C14H8N2O/c17-14-11-7-3-6-9-8-4-1-2-5-10(8)13(12(9)11)15-16-14/h1-7H,(H,16,17) |
| Standard InChI Key | IKVRZIDOALZALL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC4=C3C2=NNC4=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Indeno[1,2,3-de]phthalazin-3(2H)-one (IUPAC name: 3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,5(16),6,8,10,12,14-heptaen-4-one) features a rigid tetracyclic framework comprising a phthalazinone ring fused to an indene system (Figure 1) . The planar structure enables π-π stacking interactions, while the diethylaminoethyl side chain enhances solubility and confers basicity (pKa ≈ 8.5) .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁N₃O |
| Molecular Weight | 319.4 g/mol |
| SMILES | CCN(CC)CCN1C(=O)C2=C3C(=CC=C2)C4=CC=CC=C4C3=N1 |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Synonyms and Identifiers
The compound is designated by multiple identifiers across chemical databases:
Synthesis and Manufacturing Processes
One-Pot Acylimidazole-Mediated Synthesis
Mennen et al. (2015) developed a scalable two-step, one-pot synthesis starting from 2-acylbenzoic acids (Scheme 1) :
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Acylimidazole Formation: Reaction of 9-oxo-9H-fluorene-1-carboxylic acid with carbonyl diimidazole (CDI) in DMF yields the activated acylimidazole intermediate.
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Cyclization: Controlled addition of hydrazine hydrate induces cyclodehydration to form the phthalazinone core.
Table 2: Key Reaction Parameters
| Parameter | Step A (Acylimidazole) | Step B (Cyclization) |
|---|---|---|
| Temperature | 25°C | 25°C |
| Time | 2 h | 1.5 h |
| Yield | 95% | 84% |
| Critical Process Controls | CDI stoichiometry | Hydrazine addition rate |
In situ infrared (IR) spectroscopy revealed rapid consumption of CDI (t₁/₂ < 5 min) and identified a metastable N,O-acetal intermediate that slowly rearranges over six days . Power compensation calorimetry quantified the exothermicity of acylimidazole formation (ΔH = -11.65 kJ/mol) and cyclization (ΔH = -112.20 kJ/mol) .
Crystallization and Hydrazine Control
The low solubility of indeno[1,2,3-de]phthalazin-3(2H)-one in DMF (S ≈ 2 mg/mL at 25°C) enables spontaneous crystallization during hydrazine addition . Seeding strategies and extended addition times (4–6 h) reduce residual hydrazine to <10 ppm, critical for pharmaceutical processing .
Pharmacological Properties and Mechanisms of Action
Voltage-Gated Sodium Channel Inhibition
C65780 (indeno[1,2,3-de]phthalazin-3(2H)-one) exhibits state-dependent inhibition of NaV isoforms implicated in nociception :
Table 3: NaV Inhibition Profiles
| Channel | IC₅₀ (Resting) | IC₅₀ (Inactivated) | τ Recovery (ms) |
|---|---|---|---|
| NaV1.7 | 11.3 ± 0.4 μM | 2.1 ± 0.3 μM | 1,240 ± 110 |
| NaV1.8 | 2.7 ± 0.3 μM | 0.9 ± 0.1 μM | 980 ± 85 |
| NaV1.9 | 19.2 ± 2.3 μM | 6.4 ± 0.8 μM | 1,560 ± 130 |
Electrophysiological analyses demonstrate three synergistic mechanisms :
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Hyperpolarizing Shift of Inactivation: V₁/₂,inact shifts by -15.2 mV (NaV1.7) and -18.7 mV (NaV1.8) at 10 μM .
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Use-Dependent Block: 50% reduction in peak current after 20 pulses at 10 Hz (NaV1.7) .
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Slowed Recovery: Time constant (τ) increases from 12.4 ms to 1.24 s for NaV1.7 at -120 mV .
Neuronal Excitability Modulation
In small-diameter dorsal root ganglion (DRG) neurons, 10 μM C65780 reduces action potential firing frequency by 78 ± 6% in response to depolarizing currents . The compound preferentially inhibits tetrodotoxin-resistant (TTX-R) NaV1.8 currents over TTX-sensitive (TTX-S) isoforms (81% vs. 43% blockade at 10 μM) .
Preclinical and Clinical Research Findings
Analgesic Efficacy in Pain Models
Oral administration (30 mg/kg) in murine models shows broad-spectrum activity :
Table 4: In Vivo Efficacy Metrics
| Model | Latency/Efficacy Increase | Comparator (Amitriptyline) |
|---|---|---|
| Formalin Test (Phase II) | 62 ± 8% reduction | 58 ± 7% reduction |
| Chronic Constriction Injury | 75% MPE | 68% MPE |
| CFA-Induced Inflammation | 3.2-fold latency increase | 2.9-fold increase |
Notably, C65780 exhibits 4.3-fold selectivity for NaV1.8 over cardiac NaV1.5 (IC₅₀ = 11.7 μM vs. 50.2 μM), reducing arrhythmia risk compared to amitriptyline (1.8-fold selectivity) .
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